molecular formula C17H18N2S B12463392 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene

3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene

Cat. No.: B12463392
M. Wt: 282.4 g/mol
InChI Key: NOGMCLUKVHALCC-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is a complex organic compound featuring a naphthalene ring, a thia-diazaspiro structure, and a dec-2-ene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves the cycloaddition of naphthalen-1-yl derivatives with appropriate thia-diazaspiro precursors. One common method involves the reaction of 3-(naphthalen-1-yl)prop-2-yn-1-yl with 3-phenylprop-2-en-1-yl ammonium bromide under mild conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including alkylation, cyclization, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through cycloaddition and substitution reactions. The naphthalene ring acts as an electron donor, facilitating the formation of stable intermediates and products. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is unique due to its thia-diazaspiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C17H18N2S/c1-4-11-17(12-5-1)19-18-16(20-17)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,19H,1,4-5,11-12H2

InChI Key

NOGMCLUKVHALCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN=C(S2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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